tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate
Description
tert-Butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate is a carbamate-protected piperidine derivative with a trifluoromethyl (-CF₃) substituent at the 5-position of the piperidine ring. Its molecular formula is C₁₁H₁₉F₃N₂O₂, and it has a molecular weight of 268.28 g/mol . The compound is characterized by a tert-butoxycarbonyl (Boc) group, which serves as a protective amine group in synthetic organic chemistry, particularly in pharmaceutical intermediates . Key physical properties include a predicted boiling point of 307.3 ± 42.0°C, density of 1.17 ± 0.1 g/cm³, and pKa of 11.86 ± 0.40 .
This compound is widely utilized as a building block in drug discovery, especially for kinase inhibitors and antiviral agents, due to the metabolic stability imparted by the trifluoromethyl group . Its stereochemical variants, such as the (3S,5R)- and (3R,5S)-isomers, are often separated via supercritical fluid chromatography (SFC) for enantioselective synthesis .
Properties
IUPAC Name |
tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNVTZVWJLBPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate involves several steps. One common synthetic route includes the reaction of 5-(trifluoromethyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate undergoes various chemical reactions, including:
Scientific Research Applications
Chemical Research Applications
Synthesis and Building Block:
- This compound serves as a versatile building block in organic synthesis. The presence of the tert-butyl group (Boc) allows for the protection of amine functionalities, facilitating further chemical modifications while maintaining the integrity of the core structure.
- It is utilized as an intermediate in the synthesis of more complex organic compounds, particularly those requiring enhanced lipophilicity and metabolic stability due to the trifluoromethyl group .
Reactivity and Functionalization:
- tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are critical for developing new materials and catalysts in chemical research.
Biological Research Applications
Enzyme Interactions:
- In biological studies, this compound is investigated for its potential interactions with biological macromolecules. It acts as a probe to explore enzyme mechanisms and protein-ligand interactions. The trifluoromethyl moiety enhances its ability to permeate biological membranes, which may facilitate interactions with intracellular targets.
Pharmacological Studies:
- The compound is being explored for its therapeutic potential, particularly in drug discovery efforts. Its structural characteristics suggest it may serve as a lead compound for developing drugs targeting specific diseases due to its ability to modulate enzyme activity .
Medicinal Chemistry Applications
Drug Development:
- The unique properties of this compound make it a candidate for developing pharmaceuticals aimed at treating various conditions, including autoimmune diseases and cancers. Its ability to selectively inhibit certain kinases highlights its potential as a therapeutic agent .
Case Studies:
- Recent studies have focused on the compound's inhibitory effects on calmodulin-dependent kinases (CaMKs), which are implicated in insulin signaling pathways. These studies demonstrate the compound's potential utility in restoring insulin sensitivity in obesity models .
Industrial Applications
Specialty Chemicals Production:
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets . The exact pathways and molecular interactions are still under investigation, but the compound is believed to modulate various biochemical processes through its effects on target proteins .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Key Structural and Physical Properties of Analogues
Key Comparative Insights
Substituent Effects
Trifluoromethyl (-CF₃) vs. Methyl (-CH₃):
The replacement of -CF₃ with -CH₃ (e.g., in tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate) reduces molecular weight (214.30 vs. 268.28 g/mol) and lipophilicity, impacting membrane permeability and metabolic stability . The -CF₃ group enhances electron-withdrawing effects, improving resistance to oxidative degradation .- Positional Isomerism (5- vs.
Stereochemical Considerations
Enantiomers such as (3S,5R)- and (3R,5S)-tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate exhibit distinct pharmacological profiles. For example, the (3S,5R)-isomer shows higher selectivity in kinase inhibition assays due to optimal spatial alignment with ATP-binding pockets .
Physicochemical Properties
- Boiling Point and Solubility: The cis- and trans-isomers of 3-(Boc-amino)-5-(trifluoromethyl)piperidine differ in solubility, with the trans-isomer demonstrating improved aqueous solubility, likely due to reduced crystallinity .
- pKa Variability: The pKa of the parent compound (11.86 ± 0.40) suggests moderate basicity, whereas analogues with electron-donating groups (e.g., -OCH₃ in pyridine derivatives) may exhibit lower basicity .
Biological Activity
tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate is a compound characterized by its unique trifluoromethyl group and piperidine ring. These structural features suggest potential applications in drug discovery due to their influence on biological activity, metabolic stability, and lipophilicity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H19F3N2O
- Molecular Weight : 268.28 g/mol
- CAS Number : 1405128-48-4
The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes and targets. The tert-butyl group serves as a protecting group for the amine functionality, allowing for further chemical modifications while preserving the core structure.
Research indicates that the biological activity of this compound may involve interactions with various biomolecules:
- Receptor Binding : The trifluoromethyl moiety may enhance binding efficiency and selectivity towards specific biological targets, including receptors and enzymes .
- Cellular Permeability : The structural characteristics of the compound suggest improved permeability through biological membranes, facilitating interactions with intracellular targets.
In Vitro Studies
Recent studies have investigated the compound's potential as an inhibitor of key enzymes and receptors involved in various physiological processes:
- ABHD12 Inhibition : The compound has been evaluated for its inhibitory effects on the enzyme ABHD12, which is implicated in lipid metabolism. SAR (Structure-Activity Relationship) studies indicate that modifications to the piperidine core significantly affect inhibitory potency .
| Compound | IC50 (µM) | Comments |
|---|---|---|
| This compound | TBD | Demonstrated potential as an ABHD12 inhibitor |
In Vivo Studies
In vivo experiments have shown promising results regarding the compound's effects on metabolic parameters:
- Insulin Sensitivity : In a diet-induced obesity mouse model, treatment with related compounds has resulted in improved insulin sensitivity and reduced glucose levels . While specific data on this compound is limited, its structural analogs suggest potential benefits in metabolic disorders.
Case Studies
- Anti-Cancer Activity : Compounds structurally similar to this compound have shown cytotoxic effects in cancer cell lines. For instance, derivatives have been reported to induce apoptosis in breast cancer cells through microtubule destabilization mechanisms .
- Neuroinflammation Modulation : Related compounds have been studied for their ability to modulate inflammatory responses in neuroinflammatory models, highlighting their potential therapeutic roles in neurodegenerative diseases .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
